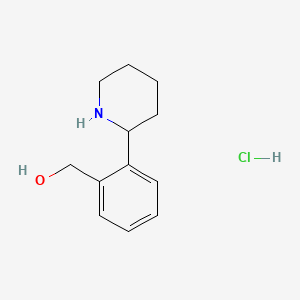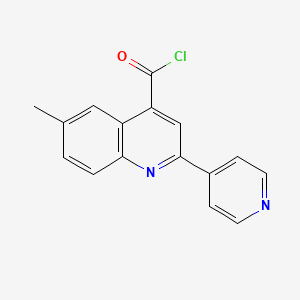
6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 6-position, a pyridinyl group at the 2-position, and a carbonyl chloride group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the quinoline ring, followed by functional group modifications to introduce the desired substituents.
Cyclization: The initial step involves the formation of the quinoline ring through cyclization reactions. This can be achieved by condensing aniline derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Chlorination: The final step involves the introduction of the carbonyl chloride group at the 4-position. This can be achieved by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.
Industrial Production Methods
Industrial production of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions to introduce the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Thioesters: Formed by reacting with thiols.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of quinoline derivatives with biological targets.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Interacting with DNA: It can intercalate into DNA, disrupting the replication and transcription processes.
Modulating Receptors: It can bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
類似化合物との比較
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different biological activities.
Uniqueness
The uniqueness of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Conclusion
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride is a versatile compound with significant applications in medicinal chemistry, biological studies, and material science. Its unique structure and reactivity make it a valuable building block for the synthesis of various bioactive molecules and materials.
特性
分子式 |
C16H11ClN2O |
|---|---|
分子量 |
282.72 g/mol |
IUPAC名 |
6-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C16H11ClN2O/c1-10-2-3-14-12(8-10)13(16(17)20)9-15(19-14)11-4-6-18-7-5-11/h2-9H,1H3 |
InChIキー |
WUZOXDGDOCQTFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12347839.png)
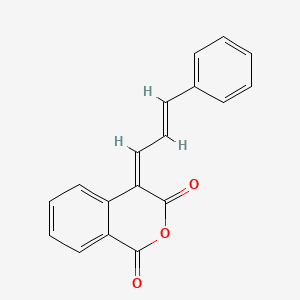
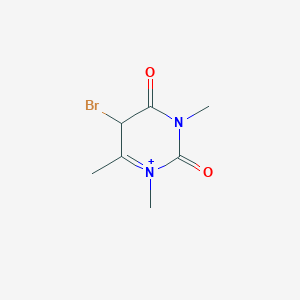
![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)
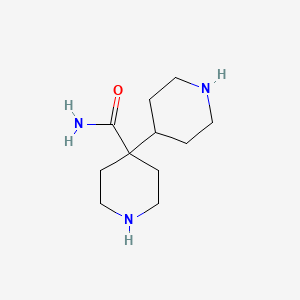
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
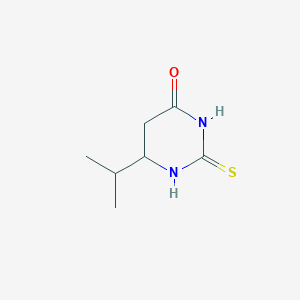
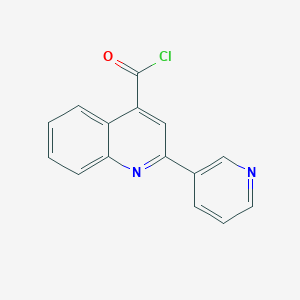
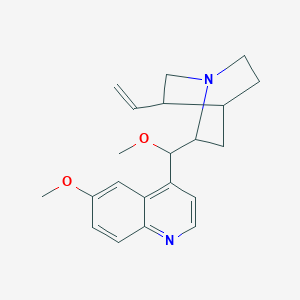
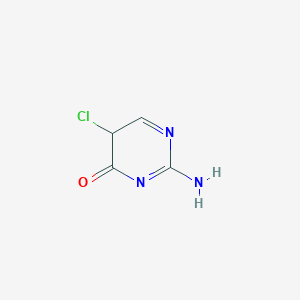
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)

